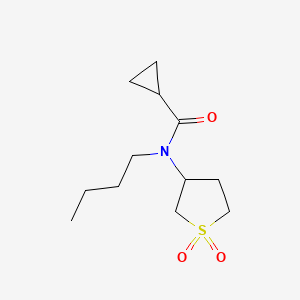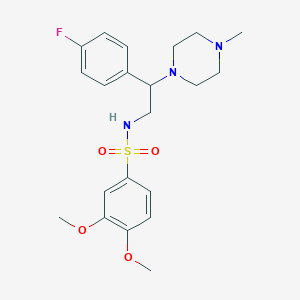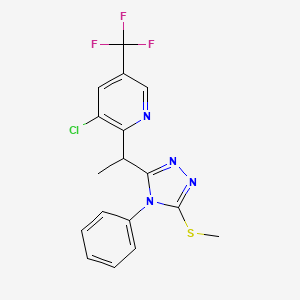
3-Chloro-2-(1-(5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(1-(5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C17H14ClF3N4S and its molecular weight is 398.83. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-2-(1-(5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-(1-(5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on related compounds includes the synthesis of various pyridine and triazole derivatives, which are crucial for developing new materials and chemicals with potential applications in pharmaceuticals and agriculture. For example, Bradiaková et al. (2009) explored the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, indicating the versatility of pyridine-based compounds in chemical synthesis Bradiaková et al., 2009. Similarly, El-Sayed (2006) discussed the synthesis, antibacterial, and surface activity of 1,2,4-triazole derivatives, demonstrating their importance in developing new antimicrobial agents El-Sayed, 2006.
Biological Activities and Applications
Several studies have been conducted on the biological activities of pyridine and triazole derivatives. Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, demonstrating their antimicrobial and antioxidant activities. This highlights the potential of these compounds in medical and pharmaceutical applications Flefel et al., 2018.
Material Science and Catalysis
Pyridine and triazole derivatives also find applications in material science and as catalysts. For instance, Gilbile et al. (2017) discussed the synthesis and green metric evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine, an intermediate used in the synthesis of certain prazoles. This study emphasizes the importance of such compounds in developing environmentally friendly chemical processes Gilbile et al., 2017.
Supramolecular Chemistry
The field of supramolecular chemistry also benefits from the research on pyridine and triazole derivatives. Costa et al. (2010) designed 1,3,5-triazine-based ligands to favor anion–π and lone pair–π interactions in their coordination compounds, demonstrating the versatility of these compounds in creating complex supramolecular structures Costa et al., 2010.
Propriétés
IUPAC Name |
3-chloro-2-[1-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)ethyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N4S/c1-10(14-13(18)8-11(9-22-14)17(19,20)21)15-23-24-16(26-2)25(15)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLSJXIIFYCXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C2=NN=C(N2C3=CC=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(1-(5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-5-(trifluoromethyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


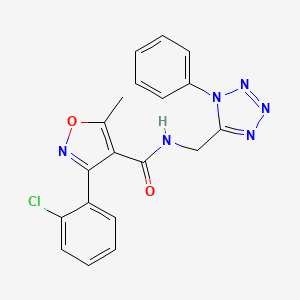
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2975354.png)
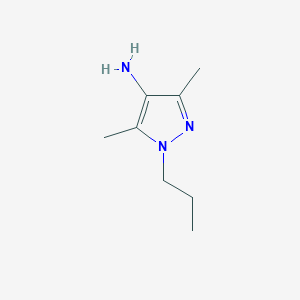


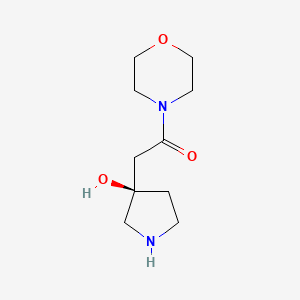
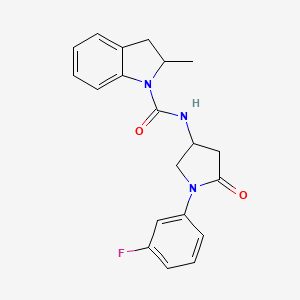
![(2-Ethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2975365.png)


![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylthio)butanamide](/img/structure/B2975371.png)
